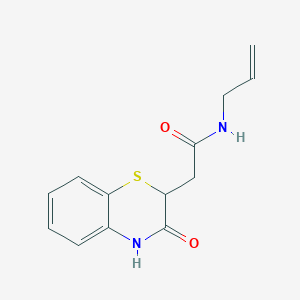

2H-1,4-Benzothiazine-2-acetamide, 3,4-dihydro-3-oxo-N-2-propenyl-

Description

The compound 2H-1,4-Benzothiazine-2-acetamide, 3,4-dihydro-3-oxo-N-2-propenyl- belongs to the benzothiazine class, characterized by a bicyclic framework combining a benzene ring fused with a thiazine heterocycle. The 3-oxo group at position 3 and the acetamide moiety at position 2 are critical functional groups influencing its physicochemical and biological properties. The N-2-propenyl substituent introduces an alkenyl chain, distinguishing it from other derivatives with aromatic or alkyl substituents.

Properties

IUPAC Name |

2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-prop-2-enylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c1-2-7-14-12(16)8-11-13(17)15-9-5-3-4-6-10(9)18-11/h2-6,11H,1,7-8H2,(H,14,16)(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVWKHQHHBJFJNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)CC1C(=O)NC2=CC=CC=C2S1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424207 | |

| Record name | 2H-1,4-Benzothiazine-2-acetamide, 3,4-dihydro-3-oxo-N-2-propenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106691-36-5 | |

| Record name | 3,4-Dihydro-3-oxo-N-2-propen-1-yl-2H-1,4-benzothiazine-2-acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106691-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1,4-Benzothiazine-2-acetamide, 3,4-dihydro-3-oxo-N-2-propenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-Benzothiazine-2-acetamide, 3,4-dihydro-3-oxo-N-2-propenyl- typically involves the formation of the benzothiazine ring followed by functionalization at specific positions. One common method involves the cyclization of 2-aminothiophenol with α-haloketones to form the benzothiazine core. Subsequent reactions, such as alkylation or acylation, introduce the acetamide and propenyl groups.

For example, a CuI-catalyzed Huisgen [3+2] cycloaddition reaction can be employed to synthesize 1,2,3-triazolylmethyl-1,4-benzothiazine derivatives . This method involves the reaction of 2-(substituted)-3,4-dihydro-2H-1,4-benzothiazi-3-one with various alkylating agents to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2H-1,4-Benzothiazine-2-acetamide, 3,4-dihydro-3-oxo-N-2-propenyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazine ring or the acetamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Antibacterial Activity

Benzothiazine derivatives have been extensively studied for their antibacterial properties. Recent research highlights the potential of 1,4-benzothiazine-based compounds as effective antibacterial agents targeting bacterial peptide deformylase (PDF), particularly against Staphylococcus aureus infections. A study demonstrated that certain derivatives exhibited significant antibacterial activity in vitro and could inhibit biofilm formation on medical devices, which is crucial for preventing infections in clinical settings .

Case Study: Antibacterial Derivatives

A series of new hybrid compounds derived from 2-mercaptobenzothiazole were synthesized and tested for their antibacterial efficacy. The compounds demonstrated moderate to good activity against various Gram-positive and Gram-negative bacteria, with some showing effectiveness comparable to standard antibiotics like levofloxacin. Notably, specific derivatives achieved minimum inhibitory concentrations (MIC) lower than that of the control drugs .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 2b | < 25 | E. coli |

| 2i | < 50 | S. aureus |

| Control | 50 | Levofloxacin |

Anticancer Properties

The anticancer potential of benzothiazine derivatives has also been a focal point of research. These compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The structural diversity within this class allows for the design of molecules that can target specific cancer pathways.

Insights from Research

Studies have indicated that certain benzothiazine derivatives possess cytotoxic effects against a range of cancer cell lines. For example, compounds derived from benzothiazine scaffolds have been linked to significant reductions in tumor growth in preclinical models.

Anti-inflammatory Applications

The anti-inflammatory properties of benzothiazine derivatives are well-documented. Compounds such as 4-hydroxy-2H-1,2-benzothiazine-3-carboxamide have been shown to reduce inflammation in animal models of arthritis and other inflammatory conditions.

Biological Activity

The compound 2H-1,4-benzothiazine-2-acetamide, 3,4-dihydro-3-oxo-N-2-propenyl- is part of a class of heterocyclic compounds known for their diverse biological activities. This article delves into the biological activity of this specific compound, exploring its antibacterial, anticancer, and other therapeutic potentials based on recent studies.

Antibacterial Activity

Research has demonstrated that derivatives of benzothiazines exhibit significant antibacterial properties. For instance, studies on various benzothiazine derivatives have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 25 to 600 µg/mL, indicating varying degrees of effectiveness depending on the structure of the compound and its substituents .

Table 1 summarizes the antibacterial activity of selected benzothiazine derivatives:

| Compound ID | Target Bacteria | MIC (µg/mL) | Activity Level |

|---|---|---|---|

| 31 | Staphylococcus aureus | 100 | Moderate |

| 33 | Bacillus subtilis | 50 | High |

| 38 | Staphylococcus aureus | 200 | Moderate |

| 43 | Bacillus subtilis | 600 | Weak |

The presence of specific functional groups, such as halogens or alkyl chains on the nitrogen atom of the thiazine ring, has been correlated with enhanced antibacterial activity .

Anticancer Activity

The anticancer potential of benzothiazine derivatives has also been explored. In particular, compounds like 3i and 3j have shown promising results in inhibiting acetylcholinesterase (AChE), which is relevant in cancer research due to its role in tumor progression. These compounds exhibited IC50 values comparable to standard drugs like donepezil .

Case Study: AChE Inhibition

- Compounds Tested : 3i , 3j

- IC50 Values :

- 3i : 0.027 µM

- 3j : 0.025 µM

- Reference Drug : Donepezil (IC50 = 0.021 µM)

This suggests that these compounds interact with the active site of AChE similarly to established inhibitors, indicating their potential as therapeutic agents against conditions like Alzheimer's disease .

Other Biological Activities

In addition to antibacterial and anticancer properties, benzothiazines have demonstrated a range of other biological activities:

- Antifungal Activity : Some derivatives have shown effectiveness against fungal strains.

- Anti-inflammatory Effects : Certain compounds within this class exhibit anti-inflammatory properties.

- CNS Activity : Benzothiazines have been studied for their central nervous system effects, including potential antidepressant and anxiolytic activities .

Research Findings

Recent studies emphasize the importance of structural modifications in enhancing the biological activity of benzothiazine derivatives. For example:

- Compounds with an ethyl group on the nitrogen atom showed improved antibacterial activity.

- Substituents such as methyl or halogens in specific positions on the aromatic ring enhanced efficacy against various pathogens .

Synthesis and Structure-Activity Relationship

The synthesis of these compounds often involves complex organic reactions that yield various derivatives with distinct biological profiles. Structure-activity relationship (SAR) studies are crucial for understanding how different substituents affect biological activity.

Table 2 summarizes key findings from SAR studies:

| Substituent | Effect on Activity |

|---|---|

| Hydrogen on Nitrogen | Enhanced antibacterial activity |

| Ethyl group | Increased potency against bacteria |

| Methyl/halogens | Improved antifungal properties |

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Key structural differences among benzothiazine derivatives lie in the substituents on the acetamide nitrogen and the position of functional groups. Below is a comparative analysis:

Key Observations :

Physicochemical Data

- Boiling Point/Melting Point : Alkenyl derivatives (target compound) are expected to have lower boiling points than aromatic analogs due to reduced molecular mass and weaker π-π interactions. For example, the N-(3,5-dichlorophenyl) derivative has a boiling point of 630.3°C , while the target compound’s is likely lower.

- Solubility : Polar substituents (e.g., methoxy ) improve aqueous solubility, whereas hydrophobic groups (e.g., methyl ) favor organic solvents.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 2H-1,4-benzothiazine derivatives, and how do reaction conditions influence yield and purity?

- Answer: Synthesis of benzothiazine derivatives requires precise control of temperature, solvent polarity, and reaction time. For example, polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in intermediates, while temperatures above 80°C may degrade sensitive functional groups. Multi-step reactions often employ HPLC to monitor intermediates and confirm product purity .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of 3,4-dihydro-3-oxo benzothiazine derivatives?

- Answer: High-resolution NMR (¹H/¹³C) is essential for confirming regioselectivity in heterocyclic ring formation, while X-ray diffraction (XRD) resolves crystallographic ambiguities. Mass spectrometry (HRMS) validates molecular weight, particularly for hydrazide or propenyl-substituted derivatives .

Q. How can researchers design experiments to assess the stability of benzothiazine-2-acetamide derivatives under varying pH and temperature conditions?

- Answer: Accelerated stability studies using DOE (Design of Experiments) frameworks, such as factorial designs, can model degradation pathways. Variables include pH (1–13), temperature (25–60°C), and exposure to UV light. LC-MS tracks degradation products, while Arrhenius plots predict shelf-life .

Advanced Research Questions

Q. What mechanistic insights explain the pharmacological activity of 3-oxo-N-2-propenyl benzothiazine derivatives, and how can in vitro assays validate these hypotheses?

- Answer: The 3-oxo group and propenyl side chain may interact with enzymatic targets (e.g., cyclooxygenase-2 or kinase domains). Molecular docking simulations paired with enzyme inhibition assays (e.g., IC₅₀ measurements) can identify binding affinities. Zebrafish models or cell viability assays (MTT tests) assess anti-inflammatory or anticancer activity .

Q. How can contradictory data on the biological activity of benzothiazine derivatives be resolved?

- Answer: Discrepancies often arise from differences in substituent positioning or assay conditions. Meta-analyses of structure-activity relationships (SARs) should compare electronic (Hammett σ values) and steric effects (Taft parameters) across derivatives. Reproducibility requires standardized protocols, such as fixed cell lines or uniform ATP concentrations in kinase assays .

Q. What strategies are effective for scaling up benzothiazine-2-acetamide synthesis while maintaining enantiomeric purity?

- Answer: Continuous flow reactors improve heat/mass transfer in exothermic steps (e.g., acylation). Chiral stationary phases (CSPs) in preparative HPLC or asymmetric catalysis (e.g., BINAP ligands) preserve enantiopurity. Process analytical technology (PAT) ensures real-time monitoring of critical quality attributes (CQAs) .

Q. How do computational methods enhance the prediction of benzothiazine derivative reactivity and metabolic pathways?

- Answer: Density functional theory (DFT) calculates frontier molecular orbitals to predict electrophilic/nucleophilic sites. QSAR models correlate substituent descriptors (logP, molar refractivity) with bioavailability. In silico tools like SwissADME simulate cytochrome P450 metabolism to prioritize derivatives for in vivo testing .

Methodological Notes

- Synthesis Optimization: Prioritize DOE over one-factor-at-a-time (OFAT) approaches to identify synergistic effects of variables .

- Data Contradiction: Use multivariate analysis (e.g., PCA) to distinguish assay artifacts from true SAR trends .

- Advanced Characterization: Pair XRD with dynamic NMR to study conformational flexibility in solution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.